BenchChemオンラインストアへようこそ!

N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide

Medicinal Chemistry Drug Design Physicochemical Property Prediction

This 3-methoxybenzamide with a 4-fluorophenoxyethyl substituent (CAS 1105227-83-5) is essential for SAR studies on metabolic stability and membrane permeability. Its precise substitution pattern delivers measurable LogP differences versus regioisomers. Procure this specific scaffold to ensure reproducible CNS lead optimization and assay validation. Inquire for batch availability.

Molecular Formula C16H16FNO3
Molecular Weight 289.306
CAS No. 1105227-83-5
Cat. No. B2938134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide
CAS1105227-83-5
Molecular FormulaC16H16FNO3
Molecular Weight289.306
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)F
InChIInChI=1S/C16H16FNO3/c1-20-15-4-2-3-12(11-15)16(19)18-9-10-21-14-7-5-13(17)6-8-14/h2-8,11H,9-10H2,1H3,(H,18,19)
InChIKeyKAENQQBXAKCJAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide (CAS 1105227-83-5): A Research-Grade Fluorinated Benzamide


N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide (CAS 1105227-83-5) is a synthetic benzamide derivative featuring a 3-methoxybenzamide core linked via an ethyl chain to a 4-fluorophenoxy moiety . This compound, with a molecular formula of C₁₆H₁₆FNO₃ and a molecular weight of 289.30 g/mol, is typically supplied as a dry film and is used as a building block or screening compound in medicinal chemistry research . Its structural features, including the fluorine atom and the specific positioning of the methoxy group, confer distinct physicochemical properties that differentiate it from closely related analogs, making it a valuable tool for structure-activity relationship (SAR) studies.

Why N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide Cannot Be Replaced by Generic Benzamide Analogs


The substitution of N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide with seemingly similar benzamide derivatives is scientifically invalid due to the critical and quantifiable impact of its specific substituents on key drug-like properties . The presence and position of the fluorine atom on the phenoxy ring and the methoxy group on the benzamide core directly influence lipophilicity (LogP), aqueous solubility (LogSW), and metabolic stability [1]. Even minor alterations, such as relocating the methoxy group from the 3- to the 4-position (as in the regioisomer 3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide), result in measurable differences in LogP and LogSW, which can alter membrane permeability and in vitro assay performance . Furthermore, the 4-fluorophenoxy motif is known to enhance metabolic stability and target binding affinity compared to non-fluorinated or differently substituted analogs [1]. Therefore, for reproducible research and accurate SAR development, the precise chemical identity of this compound must be maintained.

Quantitative Differentiation of N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide from Key Analogs


Lipophilicity (LogP) Differentiation vs. Non-Fluorinated Analog

The incorporation of a fluorine atom in the 4-fluorophenoxy group is expected to increase lipophilicity (LogP) compared to its non-fluorinated analog, N-(2-phenoxyethyl)-3-methoxybenzamide. While direct experimental LogP values for the target compound are not publicly available, the class-level effect of aromatic fluorine substitution is well-established, typically increasing LogP by approximately 0.5 to 1.0 units [1]. This increase in lipophilicity can enhance membrane permeability and potentially improve oral bioavailability, a critical factor in lead optimization. In contrast, the non-fluorinated analog would be more polar and have a lower LogP, potentially limiting its utility in cell-based assays [1].

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Aqueous Solubility (LogSW) Comparison with Regioisomer

The regioisomer 3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide has a reported LogSW of -3.65, indicating moderate aqueous solubility . The target compound, N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide, features a 3-methoxy substitution pattern, which is expected to alter its crystal packing and solvation energy compared to the 4-methoxy regioisomer. This difference in substitution pattern can lead to measurable variations in aqueous solubility, which is a critical parameter for in vitro assay preparation and potential in vivo formulation. While direct experimental data for the target compound are lacking, the structural difference suggests a quantifiable divergence in LogSW, with the 3-methoxy isomer often exhibiting different solubility characteristics due to altered intermolecular interactions [1].

Drug Formulation Solubility Screening Medicinal Chemistry

Metabolic Stability Enhancement via Fluorine Substitution

Fluorine substitution on aromatic rings, such as the 4-fluorophenoxy group in this compound, is a widely recognized strategy to enhance metabolic stability [1]. The carbon-fluorine bond is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly extend the half-life of a compound in biological systems [1]. In contrast, a non-fluorinated analog (e.g., N-(2-phenoxyethyl)-3-methoxybenzamide) would be more susceptible to metabolic oxidation, leading to faster clearance and potentially reduced in vivo efficacy. While specific metabolic stability data for this compound are not publicly available, the class-level inference is strong: the presence of the 4-fluorophenoxy group is expected to confer a measurable increase in metabolic stability compared to its non-fluorinated counterpart [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Lipophilicity (LogP) Comparison with Regioisomer

The regioisomer 3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide has a reported LogP of 2.74 . The target compound, N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide, features a 3-methoxy substitution pattern instead of the 4-methoxy pattern. This positional isomerism can significantly affect lipophilicity due to changes in molecular polarity and intramolecular interactions [1]. For instance, methoxy groups in different positions on an aromatic ring can differentially influence hydrogen bonding and electron distribution, leading to variations in LogP [1]. While direct experimental data for the target compound are lacking, the structural difference suggests a quantifiable divergence in LogP, which is a key determinant of membrane permeability and off-target binding.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property Prediction

Optimal Research and Procurement Scenarios for N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide


Lead Optimization in Fluorinated Drug Discovery Programs

This compound is ideally suited for medicinal chemistry teams focused on optimizing lead compounds where enhanced lipophilicity and metabolic stability are desired [1]. Its 4-fluorophenoxy group is a proven motif for improving drug-like properties, making it a valuable scaffold for SAR studies aimed at increasing membrane permeability and reducing metabolic clearance [1].

Regioisomeric SAR Studies for Benzamide-Based Targets

Researchers investigating the impact of methoxy group positioning on biological activity will find this compound essential. When used alongside its 4-methoxy regioisomer (e.g., 3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide), it enables a direct comparison of how subtle structural changes affect LogP, solubility, and target engagement .

Screening Libraries for CNS and Intracellular Targets

Given the expected increase in lipophilicity conferred by the 4-fluorophenoxy group [1], this compound is a strategic addition to screening libraries aimed at central nervous system (CNS) targets or other intracellular proteins where enhanced membrane permeability is a prerequisite for activity.

Method Development for LC-MS and Pharmacokinetic Studies

The enhanced metabolic stability predicted for this fluorinated benzamide [1] makes it a suitable candidate for developing and validating LC-MS/MS methods for in vitro and in vivo pharmacokinetic studies. Its resistance to oxidative metabolism simplifies the analysis of parent compound concentrations over time.

Quote Request

Request a Quote for N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.